molecular formula C14H18N2O3 B12592582 1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine CAS No. 507455-97-2

1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine

Cat. No.: B12592582
CAS No.: 507455-97-2
M. Wt: 262.30 g/mol
InChI Key: YCZYEHZFRFRXDH-UHFFFAOYSA-N
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Description

1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine is a nitroaromatic pyrrolidine derivative characterized by a pyrrolidine ring connected via an ethenyl (-CH=CH-) bridge to a 2-nitrophenyl group substituted with a methoxymethyl (-CH2OCH3) moiety at the 3-position.

Properties

CAS No.

507455-97-2

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

1-[2-[3-(methoxymethyl)-2-nitrophenyl]ethenyl]pyrrolidine

InChI

InChI=1S/C14H18N2O3/c1-19-11-13-6-4-5-12(14(13)16(17)18)7-10-15-8-2-3-9-15/h4-7,10H,2-3,8-9,11H2,1H3

InChI Key

YCZYEHZFRFRXDH-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=CC=C1)C=CN2CCCC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and the substituted phenyl group allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

1-[2-[2-Nitro-3-(phenylmethoxy)phenyl]ethenyl]pyrrolidine (CAS 122142-28-3)
  • Substituents : 2-Nitro, 3-phenylmethoxy (-OCH2C6H5), ethenyl.
  • Molecular Formula : C19H20N2O3 (MW: 324.38 g/mol).
  • Comparison: Replaces the methoxymethyl group with a bulkier phenylmethoxy substituent. Commercial availability is noted, though the compound is currently out of stock .
1-{3-Ethoxy-4-nitrophenyl}pyrrolidine (CAS 347356-09-6)
  • Substituents : 4-Nitro, 3-ethoxy (-OCH2CH3).
  • Molecular Formula : C12H16N2O3 (MW: 236.27 g/mol).
  • Comparison : The nitro group is at the 4-position instead of 2, and the substituent is ethoxy rather than methoxymethyl. This positional shift may reduce electronic conjugation with the ethenyl group, impacting photophysical properties or binding affinity.
3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione (Unspecified CAS)
  • Substituents: Ethylamino-ethylidene, 2,4-dione.
  • Molecular Formula : C9H13N3O2 (MW: 195.22 g/mol).
  • Comparison: Features a pyrrolidine-2,4-dione core instead of a simple pyrrolidine ring. The presence of a dione moiety introduces hydrogen-bonding capability, while the ethylamino-ethylidene group may enhance antibacterial activity, as reported in .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility/Stability Insights
Target Compound ~293.35* 2-Nitro, 3-methoxymethyl, ethenyl Likely moderate solubility in polar aprotic solvents due to nitro group.
1-[2-[2-Nitro-3-(phenylmethoxy)phenyl]ethenyl]pyrrolidine 324.38 Phenylmethoxy, ethenyl Increased hydrophobicity due to aromatic substituent.
1-{3-Ethoxy-4-nitrophenyl}pyrrolidine 236.27 4-Nitro, ethoxy Lower molecular weight may enhance volatility.
3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione 195.22 Dione, ethylamino Polar dione group improves aqueous solubility.

*Estimated based on structural similarity.

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